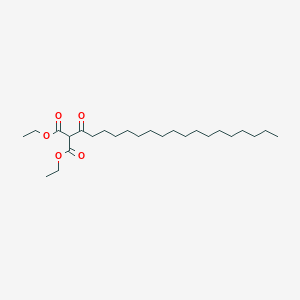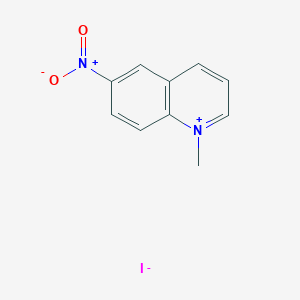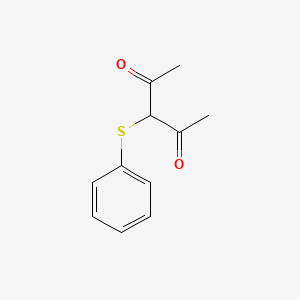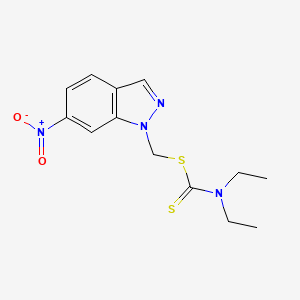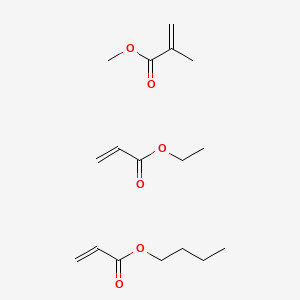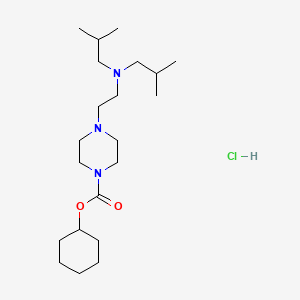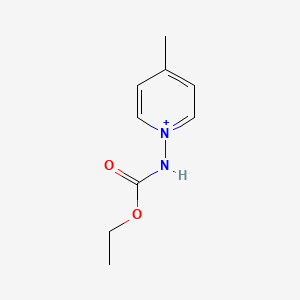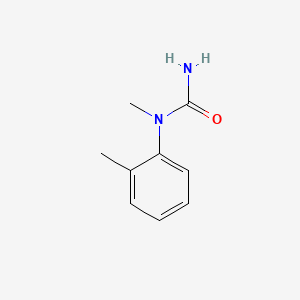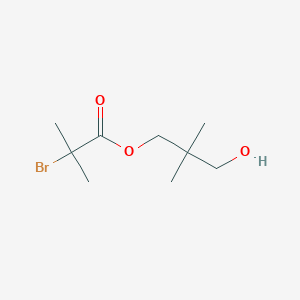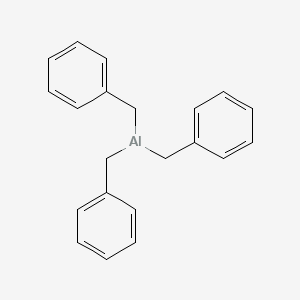
Tribenzylalumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzylalumane is an organoaluminum compound with the chemical formula Al(CH2Ph)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
Tribenzylalumane can be synthesized through the reaction of aluminum trichloride (AlCl3) with benzylmagnesium chloride (PhCH2MgCl) in an ether solvent. The reaction proceeds as follows:
AlCl3+3PhCH2MgCl→Al(CH2Ph)3+3MgCl2
This method involves the use of Grignard reagents, which are known for their reactivity with various electrophiles, including metal halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Tribenzylalumane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and benzyl radicals.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: this compound can reduce compounds such as ketones and aldehydes.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and benzyl radicals.
Reduction: Corresponding alcohols from ketones and aldehydes.
Substitution: Various substituted organoaluminum compounds.
科学的研究の応用
Tribenzylalumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activity.
Medicine: Research is ongoing into the potential use of organoaluminum compounds in drug delivery systems.
Industry: this compound is explored for its use in catalysis, particularly in polymerization reactions and the production of fine chemicals.
作用機序
The mechanism by which tribenzylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitutions and reductions. The benzyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Trimethylaluminum (Al(CH3)3): Another organoaluminum compound, but with methyl groups instead of benzyl groups.
Triethylaluminum (Al(C2H5)3): Similar to tribenzylalumane but with ethyl groups.
Triphenylaluminum (Al(C6H5)3): Contains phenyl groups instead of benzyl groups.
Uniqueness
This compound is unique due to the presence of benzyl groups, which provide both steric and electronic effects that influence its reactivity. The benzyl groups can stabilize certain reaction intermediates, making this compound a valuable reagent in organic synthesis.
特性
CAS番号 |
14994-03-7 |
|---|---|
分子式 |
C21H21Al |
分子量 |
300.4 g/mol |
IUPAC名 |
tribenzylalumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChIキー |
MCWWHQMTJNSXPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Al](CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
